molecular formula C8H8BrFO2S B12854972 3-Fluoro-2-(methylsulphonyl)benzyl bromide

3-Fluoro-2-(methylsulphonyl)benzyl bromide

Cat. No.: B12854972
M. Wt: 267.12 g/mol
InChI Key: OCBYBXSGROIOGE-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylsulphonyl)benzyl bromide (CAS: Not explicitly provided; inferred molecular formula C₈H₇BrFO₂S, MW ≈ 273.1 g/mol) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a fluorine atom at the 3-position and a methylsulfonyl group at the 2-position. This electron-deficient structure enhances its reactivity as an electrophilic alkylating agent, making it valuable in pharmaceutical and agrochemical synthesis . The methylsulfonyl group acts as a strong electron-withdrawing substituent, influencing both the compound’s chemical behavior and physical properties.

Properties

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

1-(bromomethyl)-3-fluoro-2-methylsulfonylbenzene

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3

InChI Key

OCBYBXSGROIOGE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the bromination of 3-Fluoro-2-(methylsulphonyl)toluene. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(methylsulphonyl)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

    Oxidation: The methylsulphonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical conditions.

    Reduction: Lithium aluminum hydride in dry ether is a standard reagent for reduction reactions.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

3-Fluoro-2-(methylsulphonyl)benzyl bromide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The methylsulphonyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. These transformations enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
3-Fluoro-2-(methylsulphonyl)benzyl bromide - C₈H₇BrFO₂S ~273.1 Not reported Not reported Combines electron-withdrawing F and methylsulphonyl groups for high reactivity.
4-Fluoro-3-(methylsulphonyl)benzyl bromide 1192347-88-8 C₈H₇BrFO₂S ~273.1 Not reported Not reported Positional isomer; methylsulphonyl at 3-position alters steric/electronic effects .
3-Chloro-2-fluorobenzyl bromide 144706-17-4 C₇H₅BrClF 223.47 Not reported Not reported Chloro substituent increases lipophilicity; lower reactivity vs. sulfonyl analogs .
2-Fluoro-3-(trifluoromethyl)benzyl bromide 184970-25-0 C₈H₅BrF₄ 257.02 58–62 199.4±35.0 Trifluoromethyl group enhances thermal stability; used in materials science .
4-(Trifluoromethoxy)benzyl bromide 50824-05-0 C₈H₆BrF₃O 261.04 Not reported Not reported Trifluoromethoxy group improves metabolic stability in drug candidates .

Market and Substitution Trends

  • Competition with Halogenated Derivatives : Analogs like 4-fluorobenzyl bromide (CAS 459-46-1) are cheaper but less reactive, driving niche demand for sulfonyl-containing variants in precision synthesis .
  • Supply Chain Dynamics : Global suppliers (e.g., CymitQuimica, Combi-Blocks) prioritize fluorinated benzyl bromides due to their versatility in high-value applications .

Biological Activity

3-Fluoro-2-(methylsulphonyl)benzyl bromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-2-(methylsulphonyl)benzyl bromide is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a bromine atom attached to a benzyl ring. Its molecular formula is C9H10BrFOS, and it has a molecular weight of approximately 267.15 g/mol.

Synthesis

The synthesis of 3-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the bromination of 3-Fluoro-2-(methylsulphonyl)benzyl alcohol or the corresponding precursor. Various methods have been explored to optimize yield and purity, including solvent choice and reaction conditions.

Research indicates that 3-Fluoro-2-(methylsulphonyl)benzyl bromide may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further study in the development of new antibiotics .
  • Anticancer Properties : Recent research has highlighted its potential as an anticancer agent, particularly against certain types of cancer cells. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been noted, suggesting a mechanism that warrants further exploration .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits COX enzymes
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells

Case Study 1: Anticancer Activity

In a study examining various benzyl derivatives, 3-Fluoro-2-(methylsulphonyl)benzyl bromide was tested against human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value in the low micromolar range, demonstrating its potential as an effective anticancer agent .

Case Study 2: Enzyme Inhibition

A comparative analysis involving several sulfonamide derivatives showed that 3-Fluoro-2-(methylsulphonyl)benzyl bromide exhibited competitive inhibition against COX-1 and COX-2 enzymes. This suggests its utility in managing inflammatory diseases.

Future Directions

The biological activity of 3-Fluoro-2-(methylsulphonyl)benzyl bromide presents promising avenues for further research:

  • Structure-Activity Relationship (SAR) studies are critical for optimizing the compound's efficacy and minimizing potential side effects.
  • In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential in animal models.
  • Exploration of combination therapies with existing drugs could enhance its effectiveness against resistant strains of bacteria or cancer cells.

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